molecular formula C13H15N3 B1485424 (1-Cinnamyl-1H-pyrazol-4-yl)methanamine CAS No. 2098159-21-6

(1-Cinnamyl-1H-pyrazol-4-yl)methanamine

Cat. No.: B1485424
CAS No.: 2098159-21-6
M. Wt: 213.28 g/mol
InChI Key: ANLPROSYUHSAMO-QPJJXVBHSA-N
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Description

(1-Cinnamyl-1H-pyrazol-4-yl)methanamine is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with a phenylprop-2-en-1-yl group and a methanamine group

Biochemical Analysis

Biochemical Properties

{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with human serum albumin (HSA) through hydrogen bonding and van der Waals forces . This interaction suggests that {1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}methanamine may influence the transport and distribution of other molecules in the bloodstream.

Cellular Effects

The effects of {1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}methanamine on various cell types and cellular processes are profound. It has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines, it inhibits cell proliferation and induces apoptosis . This suggests that {1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}methanamine could be a potential candidate for anticancer therapy.

Molecular Mechanism

At the molecular level, {1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}methanamine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been found to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . This inhibition disrupts the signaling cascade, leading to altered cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of {1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}methanamine change over time. The compound is relatively stable, but it can degrade under certain conditions. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These findings highlight the importance of considering the temporal dynamics of {1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}methanamine in experimental designs.

Dosage Effects in Animal Models

The effects of {1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}methanamine vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, while at higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}methanamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolic flux and metabolite levels. For instance, it has been shown to be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways are crucial for understanding the pharmacokinetics and pharmacodynamics of {1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}methanamine.

Transport and Distribution

The transport and distribution of {1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}methanamine within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to interact with transport proteins such as human serum albumin, which facilitates its distribution in the bloodstream . Additionally, its localization and accumulation in specific tissues can influence its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of {1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}methanamine plays a critical role in its activity and function. It has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules and exert its effects . Post-translational modifications and targeting signals may direct it to specific compartments or organelles, influencing its subcellular distribution and activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cinnamyl-1H-pyrazol-4-yl)methanamine typically involves the reaction of 1H-pyrazole-4-carbaldehyde with (2E)-3-phenylprop-2-en-1-amine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(1-Cinnamyl-1H-pyrazol-4-yl)methanamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted pyrazole derivatives.

Scientific Research Applications

(1-Cinnamyl-1H-pyrazol-4-yl)methanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-Cinnamyl-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Cinnamyl-1H-pyrazol-4-yl)methanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrazole ring with a phenylprop-2-en-1-yl group and a methanamine group sets it apart from other similar compounds, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

[1-[(E)-3-phenylprop-2-enyl]pyrazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c14-9-13-10-15-16(11-13)8-4-7-12-5-2-1-3-6-12/h1-7,10-11H,8-9,14H2/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLPROSYUHSAMO-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCN2C=C(C=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CN2C=C(C=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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